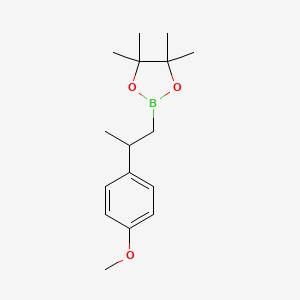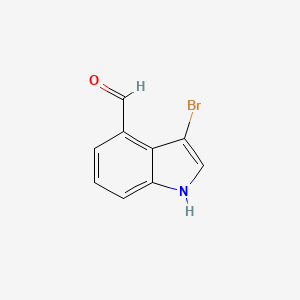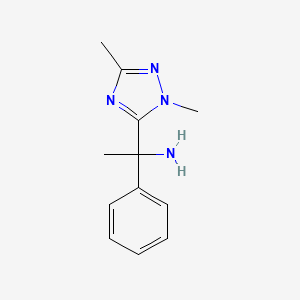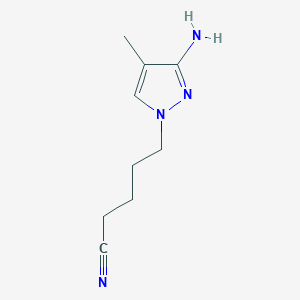![molecular formula C10H8N2O4S B13531450 Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B13531450.png)
Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate is a compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antitubercular, and antiviral properties . The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.
Preparation Methods
The synthesis of ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate typically involves the cyclization of S-alkylated derivatives. The process begins with the reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. This reaction forms S-alkylated derivatives, which upon treatment at different temperatures, undergo intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s biological activity.
Substitution: Substitution reactions can introduce different substituents, potentially altering the compound’s properties and activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit ribonuclease H (RNase H), an enzyme crucial for HIV replication . The compound binds to the catalytic site of RNase H, preventing the enzyme from functioning and thereby inhibiting viral replication . This mechanism highlights its potential as an antiviral agent.
Comparison with Similar Compounds
Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate can be compared with other thiazolo[3,2-a]pyrimidine derivatives. Similar compounds include:
5H-thiazolo[3,2-a]pyrimidin-5-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Thiazolone [3,2-a]pyrimidine derivatives: These compounds have shown potential as RNase H inhibitors for HIV therapy.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H8N2O4S |
|---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C10H8N2O4S/c1-2-16-9(15)7(13)6-5-11-10-12(8(6)14)3-4-17-10/h3-5H,2H2,1H3 |
InChI Key |
RUBIIJWVFHZBFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=C2N(C1=O)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate](/img/structure/B13531381.png)

![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)


![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)



![2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)




